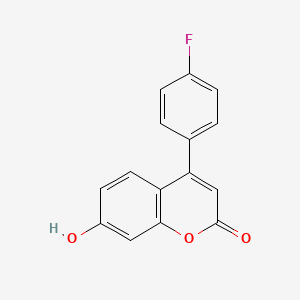

4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

Übersicht

Beschreibung

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Analyse Chemischer Reaktionen

1.1. Pechmann Reaction

The core coumarin structure is synthesized via the Pechmann reaction. For fluorinated derivatives, this involves condensation of resorcinol with β-keto esters under acidic conditions.

Mechanistic Insight : The fluorine atom participates in through-space interactions with adjacent protons (e.g., H5), influencing electron distribution and reactivity .

1.2. Baker-Venkatraman Transformation (BVT)

The hydroxyl group at the 7-position undergoes base-catalyzed BVT to form 1,3-diketones, enabling further functionalization.

2.1. Esterification

The hydroxyl group is esterified using acid chlorides or anhydrides under basic conditions.

2.2. Etherification

Alkylation or aryloxy group introduction via nucleophilic substitution.

3.1. Isoxazoline Formation

Reaction with hydroxylamine hydrochloride forms isoxazoline rings, leveraging the coumarin’s α,β-unsaturated ketone.

3.2. Suzuki Coupling

Introduction of aryl groups at the 3-position enhances binding affinity in biochemical applications.

4.1. Intramolecular Interactions

-

X-ray Crystallography : Fluorine adopts a conformation closer to H5 than H3, stabilizing the molecule via C–F···H–C interactions .

4.2. DFT Studies

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes in Biological Research

One of the primary applications of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is as a fluorescent probe for studying protein interactions. Research has demonstrated that 7-hydroxycoumarin derivatives can serve as effective affinity-based fluorescent indicators for competitive binding studies. Specifically, this compound can be utilized to investigate the binding interactions with macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses and cancer progression .

Case Study: MIF Binding Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various 7-hydroxycoumarin derivatives to explore their structure-activity relationships (SARs) concerning MIF binding. The compound exhibited nanomolar potency and was instrumental in developing sensitive assays to assess MIF binder interactions. The results indicated that the compound's fluorescence properties were enhanced upon binding to MIF, making it a valuable tool for real-time studies of protein interactions .

Antioxidant and Anticancer Activities

Coumarin derivatives, including this compound, are recognized for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This antioxidant activity is crucial in preventing cellular damage that can lead to cancer and other diseases.

Research has shown that coumarins possess various biological activities such as:

- Antibacterial : Effective against certain bacterial strains.

- Anti-inflammatory : Inhibiting pathways that lead to inflammation.

- Antitumor : Demonstrating cytotoxic effects on cancer cells.

These properties make compounds like this compound promising candidates for further development in cancer therapeutics .

Structural Studies and Characterization

The crystal structure of this compound has been elucidated through X-ray crystallography. The analysis revealed the presence of classical intermolecular hydrogen bonding between hydroxyl and carbonyl groups, contributing to its stability and potential reactivity . Understanding the structural characteristics aids in predicting the compound's behavior in biological systems.

Given its promising biological activities and ability to act as a fluorescent probe, this compound holds significant potential for drug development. Its application could extend into various therapeutic areas, including:

- Cancer treatment : Leveraging its anticancer properties.

- Inflammatory diseases : Targeting pathways involving MIF.

- Diagnostic tools : Utilizing its fluorescence for imaging and detection purposes.

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific biomolecules, resulting in the desired therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Fluorophenyl)-7-methoxy-2H-chromen-2-one

- 4-(4-Fluorophenyl)-7-amino-2H-chromen-2-one

- 4-(4-Fluorophenyl)-7-chloro-2H-chromen-2-one

Uniqueness

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of both a fluorophenyl group and a hydroxyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and provides opportunities for further chemical modifications to improve its efficacy and selectivity.

Biologische Aktivität

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, has garnered significant attention due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one structure. Research indicates its potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula for this compound is C15H11F O3, with a molecular weight of approximately 256.24 g/mol. The compound's structure allows for interactions that contribute to its biological activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of coumarin derivatives, including this compound. A notable study involved evaluating various derivatives against different human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some showing better activity than the parent compound. For instance, derivatives with modifications in their structure demonstrated IC50 values ranging from 0.01 to 10 µM against various cancer cell lines, indicating promising anticancer properties .

Table 1: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | AGS | 5.0 |

| 1b | MGC-803 | 3.5 |

| 1c | HCT-116 | 4.0 |

| 1d | A-549 | 6.0 |

| 1e | HepG2 | 8.0 |

| 1f | HeLa | 9.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies suggest that derivatives containing hydroxyl groups enhance anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has also been a focus of research. Compounds similar to this compound have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring can significantly influence antimicrobial potency .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Bacillus subtilis | 18 |

| Compound D | Klebsiella pneumoniae | 10 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as myosin ATPase, which plays a crucial role in muscle contraction and cellular movement .

- Modulation of Apoptosis : In cancer cells, it can induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .

- Fluorescent Probes : Recent studies have utilized derivatives as fluorescent probes for studying protein interactions, enhancing our understanding of their biological roles .

Case Studies

- Cytotoxicity in Acute Myeloid Leukemia (AML) : A specific derivative was tested on AML cell lines and exhibited significant growth inhibition and apoptosis induction at low concentrations (IC50 = 5 µM), suggesting its potential as an anticancer agent .

- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Another study highlighted the use of coumarin derivatives as inhibitors of MIF, which is implicated in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-15(18)19-14-7-11(17)5-6-12(13)14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZWARQDKMDZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670273 | |

| Record name | 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850881-86-6 | |

| Record name | 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.